(-)-Noformicin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(-)-Noformicina:

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de (-)-Noformicina involucra varios pasos, comenzando con materiales de partida fácilmente disponibles. La ruta sintética generalmente incluye la formación de intermediarios clave a través de una serie de reacciones químicas como ciclización, oxidación y reducción. Las condiciones de reacción a menudo involucran el uso de catalizadores específicos, solventes y controles de temperatura para asegurar que se obtenga el producto deseado con alto rendimiento y pureza.

Métodos de Producción Industrial: La producción industrial de (-)-Noformicina puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto a menudo incluye el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad para asegurar la consistencia y calidad del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: (-)-Noformicina se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes en condiciones ácidas o básicas.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio y otros agentes reductores bajo temperatura y presión controladas.

Sustitución: Halógenos, nucleófilos y otros reactivos bajo condiciones específicas de solvente y temperatura.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación de (-)-Noformicina puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

Química: En química, (-)-Noformicina se utiliza como un compuesto modelo para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas. Su estructura única la convierte en una candidata ideal para explorar nuevas transformaciones químicas.

Biología: En biología, (-)-Noformicina se ha estudiado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas, antifúngicas y anticancerígenas. Los investigadores están investigando su mecanismo de acción y posibles aplicaciones terapéuticas.

Medicina: En medicina, (-)-Noformicina se está explorando por su potencial como compuesto principal para el desarrollo de fármacos. Su estructura única y sus actividades biológicas la convierten en una candidata prometedora para el desarrollo de nuevos productos farmacéuticos.

Industria: En la industria, (-)-Noformicina se utiliza en el desarrollo de nuevos materiales y procesos químicos. Sus propiedades únicas la hacen valiosa para diversas aplicaciones industriales, incluida la producción de productos químicos especiales y materiales avanzados.

Mecanismo De Acción

El mecanismo de acción de (-)-Noformicina involucra su interacción con objetivos moleculares y vías específicas dentro de las células. Se cree que ejerce sus efectos al unirse a receptores o enzimas específicos, modulando así su actividad. Esta interacción puede conducir a varias respuestas celulares, incluyendo cambios en la expresión génica, la síntesis de proteínas y el metabolismo celular. Los objetivos moleculares y vías exactos involucrados en la acción de (-)-Noformicina aún están bajo investigación, y la investigación en curso tiene como objetivo dilucidar estos mecanismos con mayor detalle.

Comparación Con Compuestos Similares

Compuestos Similares:

Morfina: Al igual que (-)-Noformicina, la morfina es un alcaloide con significativa actividad biológica

Quinina: Otro alcaloide, la quinina, es conocida por sus propiedades antimaláricas

Nicotina: La nicotina es un alcaloide con propiedades estimulantes. Aunque comparte algunas características estructurales con (-)-Noformicina, su mecanismo de acción y efectos en el cuerpo son diferentes.

Singularidad de (-)-Noformicina: (-)-Noformicina destaca por su estructura química única y su amplia gama de aplicaciones potenciales. A diferencia de otros alcaloides, ha mostrado promesa en varios campos, incluyendo química, biología, medicina e industria. Su capacidad para someterse a diversas reacciones químicas e interactuar con objetivos moleculares específicos la convierte en un compuesto valioso para la investigación científica y las aplicaciones industriales.

Propiedades

Número CAS |

150282-97-6 |

|---|---|

Fórmula molecular |

C8H15N5O |

Peso molecular |

197.24 g/mol |

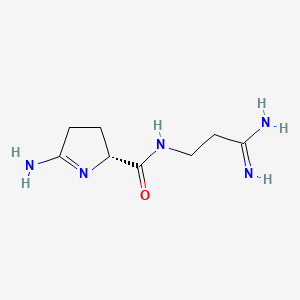

Nombre IUPAC |

(2R)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C8H15N5O/c9-6(10)3-4-12-8(14)5-1-2-7(11)13-5/h5H,1-4H2,(H3,9,10)(H2,11,13)(H,12,14)/t5-/m1/s1 |

Clave InChI |

QGFXBZOMUMWGII-RXMQYKEDSA-N |

SMILES isomérico |

C1CC(=N[C@H]1C(=O)NCCC(=N)N)N |

SMILES canónico |

C1CC(=NC1C(=O)NCCC(=N)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721780.png)

![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid](/img/structure/B12721814.png)

![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)